molecular formula C8H7F3O3S B1351069 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS No. 87750-51-4

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Cat. No.: B1351069
CAS No.: 87750-51-4
M. Wt: 240.2 g/mol
InChI Key: FNXVEILQGNGZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

One common method involves the trifluoromethylation of sulfonic acids using a hypervalent iodine trifluoromethylating agent under mild conditions . This reaction proceeds with good to excellent yields and involves clean second-order kinetics with minimal substrate electronic effects.

Chemical Reactions Analysis

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents, depending on the desired transformation.

Scientific Research Applications

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability . These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-methylsulfonyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-15(12,13)7-4-2-6(3-5-7)14-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXVEILQGNGZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380484
Record name 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87750-51-4
Record name 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87750-51-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.